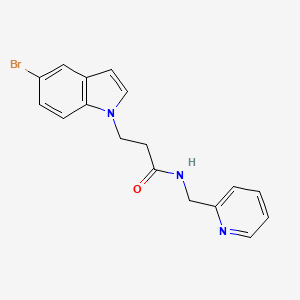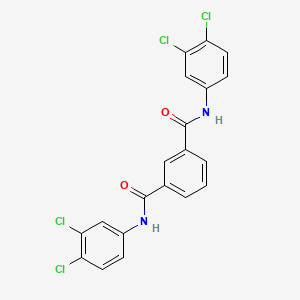![molecular formula C23H22BrN3O3 B4856510 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B4856510.png)
5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone
Descripción general
Descripción
5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone, also known as BMEB-SC, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells and microorganisms. It has been shown to interact with DNA and RNA, leading to the disruption of their functions and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone is its versatility, as it has been shown to have potential applications in various fields. Its synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone, including the development of new analogs with improved properties and the investigation of its potential as a therapeutic agent for cancer and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with various biomolecules.
Aplicaciones Científicas De Investigación
5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been studied extensively for its potential applications in various fields, including cancer research, antimicrobial activity, and fluorescence sensing. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In antimicrobial activity, this compound has been shown to have significant antibacterial and antifungal properties. It has been found to be effective against Gram-positive and Gram-negative bacteria, as well as several fungal species.
In fluorescence sensing, this compound has been used as a probe for the detection of various analytes, including metal ions and amino acids. Its fluorescence properties make it a promising candidate for the development of biosensors and other analytical applications.
Propiedades
IUPAC Name |
1-[[5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c1-17-6-5-9-21(14-17)29-12-13-30-22-11-10-19(24)15-18(22)16-25-27-23(28)26-20-7-3-2-4-8-20/h2-11,14-16H,12-13H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFKVPFGLMVNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Br)C=NNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(methylthio)-N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4856439.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4856445.png)
![N-({4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3,4-dichlorobenzamide](/img/structure/B4856452.png)


![3-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4856470.png)
![3-(2-methoxyphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856488.png)

![6-(4-chlorobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4856501.png)

![5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4856514.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B4856520.png)
![N-(2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4856527.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4856536.png)